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Overview
Description
ANA-975 is a prodrug of the toll-like receptor 7 agonist isatoribine. Toll-like receptors are a class of proteins that play a key role in the innate immune system. ANA-975 is designed to stimulate the immune response by activating toll-like receptor 7, which leads to the production of type I interferons and other pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANA-975 involves the conjugation of isatoribine with a masking group to improve its oral bioavailability and reduce gastrointestinal toxicity. The synthetic route typically includes the following steps:
Activation of isatoribine: Isatoribine is activated by reacting with a bifunctional crosslinker.
Conjugation: The activated isatoribine is then conjugated with a masking group to form ANA-975.
Industrial Production Methods
Industrial production of ANA-975 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Purification: Using techniques such as crystallization or chromatography to purify ANA-975.
Chemical Reactions Analysis
ANA-975 undergoes several types of chemical reactions:
Hydrolysis: The masking group is hydrolyzed in the gastrointestinal tract to release the active isatoribine.
Oxidation and Reduction: These reactions are less common for ANA-975 but can occur under specific conditions.
Substitution: ANA-975 can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include:
Hydrolysis: Acidic or basic conditions to facilitate the removal of the masking group.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Scientific Research Applications
ANA-975 has several scientific research applications:
Antiviral Therapy: ANA-975 has been studied for its potential use in treating viral infections, particularly hepatitis C virus infection.
Immunotherapy: ANA-975 is used in research to stimulate the immune system and enhance the body’s ability to fight infections and cancer.
Vaccine Adjuvant: ANA-975 is explored as an adjuvant to improve the efficacy of vaccines by enhancing the immune response.
Mechanism of Action
ANA-975 exerts its effects by activating toll-like receptor 7. This activation leads to a cascade of signaling events, including:
Production of Type I Interferons: These interferons play a crucial role in antiviral defense.
Upregulation of Co-stimulatory Molecules: Enhances the activation of adaptive immune responses.
Production of Pro-inflammatory Cytokines: These cytokines help in mounting an effective immune response
Comparison with Similar Compounds
ANA-975 is compared with other toll-like receptor 7 agonists, such as:
Imiquimod: Used topically for treating external genital and perianal papillomavirus infections.
Resiquimod: Another toll-like receptor 7 agonist with similar antiviral and immunomodulatory properties
ANA-975 is unique due to its oral bioavailability and reduced gastrointestinal toxicity compared to other toll-like receptor 7 agonists .
Properties
CAS No. |
847453-47-8 |
---|---|
Molecular Formula |
C14H16N4O7S |
Molecular Weight |
384.37 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H16N4O7S/c1-5(20)23-9-7(4-19)25-12(10(9)24-6(2)21)18-11-8(26-14(18)22)3-16-13(15)17-11/h3,7,9-10,12,19H,4H2,1-2H3,(H2,15,16,17)/t7-,9-,10-,12-/m1/s1 |
InChI Key |
ZWELIJXAKMASLK-UGKPPGOTSA-N |
SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ANA-975; ANA 975; ANA975 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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